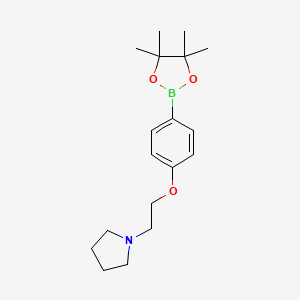
Acide 1-(thian-4-yl)azétidine-3-carboxylique
Vue d'ensemble
Description
1-(Thian-4-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The presence of the thian-4-yl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Applications De Recherche Scientifique
1-(Thian-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Azetidine derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable ring structures and bind to various biological targets .
Mode of Action
Without specific information on “1-(Thian-4-yl)azetidine-3-carboxylic acid”, it’s difficult to describe its exact mode of action. Azetidine derivatives often act by binding to their target and modulating its function .
Biochemical Pathways
Azetidine derivatives can be involved in a wide range of biochemical pathways depending on their specific structure and target .
Analyse Biochimique
Biochemical Properties
1-(Thian-4-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives . It interacts with various enzymes, proteins, and other biomolecules through its azetidine ring, which is known for its ring strain and reactivity . The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of functionalized azetidines . These interactions are crucial for the synthesis of novel bioactive compounds with potential therapeutic applications .
Cellular Effects
1-(Thian-4-yl)azetidine-3-carboxylic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in gene expression and metabolic activity . For instance, derivatives of azetidine-3-carboxylic acid have demonstrated antibacterial and anticancer properties, indicating their potential impact on cell proliferation and survival .
Molecular Mechanism
At the molecular level, 1-(Thian-4-yl)azetidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s azetidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid vary with different dosages in animal models . At lower doses, the compound has shown beneficial effects, such as antibacterial and anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
1-(Thian-4-yl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo ring-opening reactions and other metabolic processes, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1-(Thian-4-yl)azetidine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 1-(Thian-4-yl)azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as protein synthesis, degradation, and signal transduction . These subcellular interactions are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-(Thian-4-yl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of thian-4-ylamine and azetidine-3-carboxylic acid derivatives, followed by cyclization under acidic or basic conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(Thian-4-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
1-(Thian-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: Lacks the thian-4-yl group, resulting in different chemical properties and reactivity.
Thian-4-ylamine: Contains the thian-4-yl group but lacks the azetidine ring, leading to different applications and reactivity.
The presence of the thian-4-yl group in 1-(Thian-4-yl)azetidine-3-carboxylic acid imparts unique chemical properties, making it distinct from these similar compounds .
Propriétés
IUPAC Name |
1-(thian-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFKITNGPHHRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)


![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)






